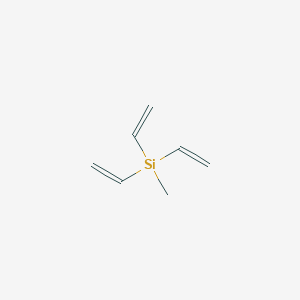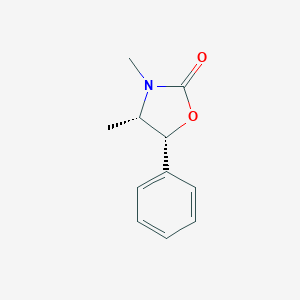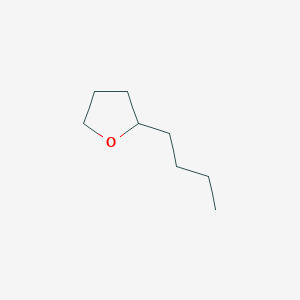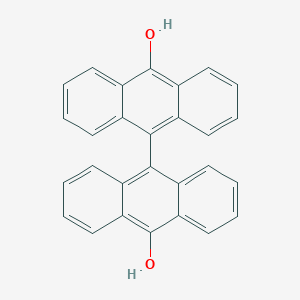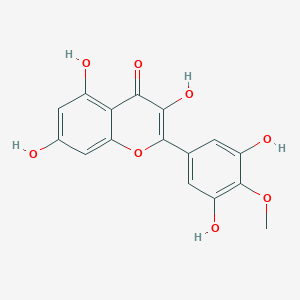
Mearnsetin
Overview
Description
Mearnsetin is a flavonoid compound with the molecular formula C16H12O8 . It is a yellow powder that can be found in the barks of Eucalyptus globulus Labill .
Synthesis Analysis
Mearnsetin, along with gallic acid and myricetin, are isolated from the active subfractions of leaf extract through bioassay-guided isolation . Their structures are elucidated based on 1D and 2D NMR, FTIR, UV, and MS spectroscopic analyses .
Molecular Structure Analysis
Mearnsetin has a molecular weight of 332.3 g/mol . Its structure is elucidated based on 1D and 2D NMR, FTIR, UV, and MS spectroscopic analyses .
Physical And Chemical Properties Analysis
Mearnsetin has a density of 1.7±0.1 g/cm3, a boiling point of 699.4±55.0 °C at 760 mmHg, and a flash point of 264.6±25.0 °C . It has 8 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Antimelanogenesis Effects
Mearnsetin has been found to have significant antimelanogenesis effects. It has been isolated from the active subfractions of the leaf extract of Ceylon Olive (Elaeocarpus serratus) and has shown optimal antityrosinase activity . In enzyme kinetic investigations, Mearnsetin has been identified as a competitive-type inhibitor against mushroom tyrosinase . It has also shown effective performance in the inhibition of melanin formation in zebrafish embryos . This suggests that Mearnsetin could potentially be used as an antimelanogenesis and skin-whitening ingredient .
Antioxidant Properties
Mearnsetin has been hypothesized to be utilized as an antioxidant in an oxidative stress environment . The antioxidant potential of Mearnsetin has been reported by several authors in the last few decades . This suggests that Mearnsetin could potentially be used in the treatment of diseases caused by oxidative stress.
Neuroprotective Activity
Mearnsetin has shown preclinical activities on Alzheimer, Parkinson, and Huntington diseases, and even in amyotrophic lateral sclerosis . This suggests that Mearnsetin could potentially be used in the treatment of neurodegenerative diseases.
Antidiabetic Properties
Mearnsetin has revealed antidiabetic biological activities . This suggests that Mearnsetin could potentially be used in the treatment of diabetes.
Anticancer Properties
Mearnsetin has revealed anticancer biological activities . This suggests that Mearnsetin could potentially be used in the treatment of cancer.
Immunomodulatory Properties
Mearnsetin has revealed immunomodulatory biological activities . This suggests that Mearnsetin could potentially be used in the modulation of the immune system.
Mechanism of Action
Target of Action
Mearnsetin is an O-methylated flavonol It’s known that flavonoids, the group to which mearnsetin belongs, generally interact with a wide range of proteins and enzymes in the body, modulating their activity .
Mode of Action
It’s known that mearnsetin has antioxidative properties . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases .
Biochemical Pathways
As an antioxidant, mearnsetin likely interacts with pathways involving oxidative stress and inflammation
Pharmacokinetics
Flavonoids like mearnsetin are generally known to have poor bioavailability due to their poor solubility in water and extensive metabolism in the body .
Result of Action
Mearnsetin has been found to have antioxidative properties . This means it can neutralize harmful free radicals in the body, protecting cells from damage. This can potentially help prevent a variety of diseases related to oxidative stress, such as heart disease, cancer, and neurodegenerative diseases .
Action Environment
The action of Mearnsetin can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of Mearnsetin . Additionally, the presence of other compounds can influence the absorption and effectiveness of Mearnsetin .
Future Directions
properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-9(19)2-6(3-10(16)20)15-14(22)13(21)12-8(18)4-7(17)5-11(12)24-15/h2-5,17-20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQVXVLTOSXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438720 | |
| Record name | mearnsetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16805-10-0 | |
| Record name | Mearnsetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16805-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mearnsetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016805100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | mearnsetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEARNSETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ5Q3Q5ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mearnsetin exhibits its biological activity primarily through enzyme inhibition. For instance, it acts as a competitive inhibitor of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis. [] By competing with the enzyme's natural substrates, L-tyrosine and L-DOPA, Mearnsetin prevents melanin formation, leading to potential skin-whitening effects. [] Additionally, Mearnsetin demonstrates inhibitory activity against Monoamine oxidase (MAO), particularly MAO-B. [] This inhibition can lead to increased levels of neurotransmitters like dopamine, making Mearnsetin a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease. []
ANone: Mearnsetin (3,5,7,3′,4′,5′-hexahydroxy-7-methoxyflavone) is a naturally occurring flavonol, a class of flavonoids.
A: Current research primarily focuses on the inhibitory properties of Mearnsetin rather than its catalytic activity. Its ability to inhibit enzymes like tyrosinase and MAO suggests it acts as an antagonist rather than a catalyst in these biological processes. [, ] Further studies are needed to explore any potential catalytic roles of Mearnsetin.
A: Yes, molecular docking studies have been conducted to investigate the interactions of Mearnsetin with target proteins, such as SARS-CoV-2 protease. [] These simulations provide insights into the binding affinity and potential inhibitory mechanisms of Mearnsetin. Further computational studies, including QSAR model development, could be valuable for predicting the activity of Mearnsetin derivatives and designing more potent analogs.
A: While specific studies on Mearnsetin's stability under various conditions and its formulation strategies are limited, general approaches for enhancing flavonoid bioavailability can be considered. These include encapsulation in nanoparticles, liposomes, or inclusion complexes with cyclodextrins. [] These techniques can potentially improve solubility, stability, and controlled release of Mearnsetin, leading to enhanced therapeutic outcomes.
ANone: More research is needed to determine specific SHE regulations for Mearnsetin.
ANone: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Mearnsetin are needed to understand its in vivo behavior.
A: While in vitro studies demonstrate its promising activity, more comprehensive in vivo studies, including animal models and potentially clinical trials, are required to evaluate its efficacy and safety in treating specific diseases. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



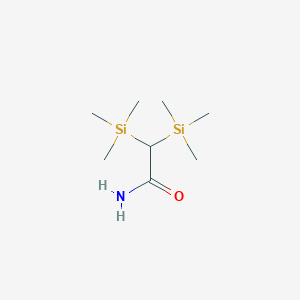
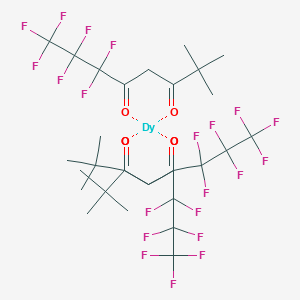
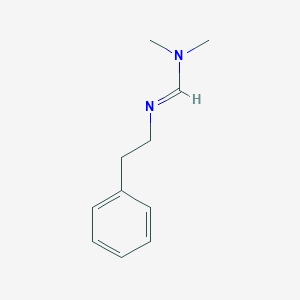
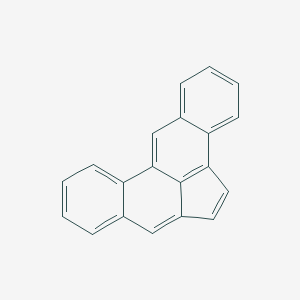
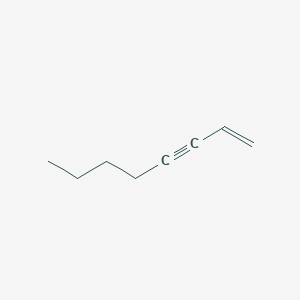
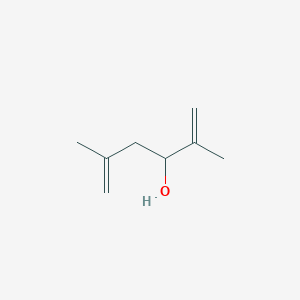

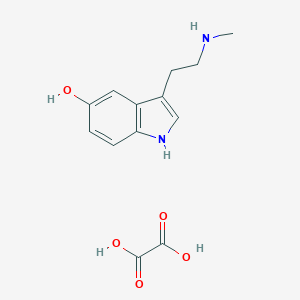
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
